2-Ethyl-1H-imidazo[4,5-b]pyridine

Catalog No.
S9092134
CAS No.
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
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2-Ethyl-1H-imidazo[4,5-b]pyridine

Product Name

2-Ethyl-1H-imidazo[4,5-b]pyridine

IUPAC Name

2-ethyl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

GERUDNMWFKFUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC=N2

2-Ethyl-1H-imidazo[4,5-b]pyridine belongs to the imidazopyridine family, featuring a bicyclic system where an imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). The ethyl substituent at the C2 position introduces steric and electronic modifications critical to its reactivity and binding properties. The IUPAC name derives from the parent imidazo[4,5-b]pyridine system, with numbering starting at the imidazole nitrogen (N1) and proceeding through the fused pyridine ring.

Key structural parameters include:

PropertyValueSource
CAS Registry Number68175-08-6
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
SMILES NotationCCC1=NC2=NC=CC=C2N1
Crystallographic Space GroupP1̄ (triclinic)
Unit Cell Dimensionsa=7.8088 Å, b=10.5763 Å, c=11.9799 Å

X-ray diffraction studies of its ferrocenylsulfonyl derivative reveal a nearly planar core structure, with dihedral angles between the imidazole and pyridine rings measuring less than 5°. This planarity facilitates π-π stacking interactions in crystalline phases and biological binding pockets. The ethyl group adopts a gauche conformation relative to the imidazole ring, minimizing steric hindrance while allowing rotational flexibility for molecular recognition events.

Historical Development in Heterocyclic Chemistry

The synthesis of imidazo[4,5-b]pyridines traces its origins to early 20th-century condensation strategies. Classical methods involved heating pyridine-2,3-diamines with carboxylic acid derivatives under dehydrating conditions. For instance, formic acid-mediated cyclization of 2,3-diaminopyridine produced the parent imidazo[4,5-b]pyridine scaffold, with later modifications introducing alkyl substituents via aldehydes or ketones.

Significant milestones include:

  • 1950s–1970s: Development of phosphorus pentoxide-mediated cyclizations using nitriles, enabling C2 functionalization.
  • 1990s: Introduction of transition metal catalysis, particularly palladium-mediated cross-couplings, for regioselective arylations.
  • 2010s: Emergence of solvent-free mechanochemical syntheses and flow chemistry approaches to improve sustainability.

A comparative analysis of synthetic methodologies reveals evolving efficiency:

MethodConditionsYieldYearReference
Formic acid condensationReflux, 24 h45%1968
Pd-catalyzed amidationt-BuOH, 100°C, 12 h89%2015
Solvent-free mechanochemistryBall milling, 30 min92%2020

These advances addressed historical limitations such as prolonged reaction times (24–48 h), moderate yields (30–60%), and reliance on toxic solvents like phosphorus oxychloride. Contemporary methods prioritize atom economy and functional group tolerance, enabling access to diverse derivatives for structure-activity relationship studies.

Significance in Pharmaceutical and Material Science Research

The 2-ethyl-imidazo[4,5-b]pyridine scaffold exhibits broad bioactivity, serving as a privileged structure in drug discovery:

Pharmacological Applications

  • Kinase Inhibition: Derivatives demonstrate dual FLT3/aurora kinase inhibition (IC₅₀ = 12–45 nM), showing promise in acute myeloid leukemia therapy.
  • Cardiovascular Agents: Analogues like sulmazole enhance cardiac contractility through phosphodiesterase III inhibition, though clinical use remains investigational.
  • Antimicrobials: While early derivatives showed modest activity (MIC = 40–250 μM), structure optimization continues to improve potency against Gram-positive pathogens.

Material Science Innovations

  • Organometallic Complexes: Ferrocenylsulfonyl derivatives exhibit reversible redox behavior, with potential applications in electrochemical sensors.
  • Charge-Transfer Materials: The planar π-system enables use as electron-deficient components in organic semiconductors, with calculated electron mobility exceeding 0.5 cm²/V·s in theoretical models.

A representative derivative, 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine, demonstrates how structural modifications expand utility. Crystallographic data confirm orthogonal alignment between the ferrocenyl moiety and the heterocyclic core, creating a dipole moment favorable for charge-separated excited states. Such properties underpin applications in photovoltaics and molecular electronics.

Conventional Cyclization Approaches

Condensation Reactions of Pyridine Derivatives

The most established route to 2-Ethyl-1H-imidazo[4,5-b]pyridine involves cyclocondensation of 2,3-diaminopyridine derivatives with carbonyl-containing reagents. A representative protocol employs 2-chloro-3-nitropyridine as the starting material, which undergoes sequential amination and reduction to form 2,3-diaminopyridine intermediates [1]. Subsequent condensation with aldehydes (e.g., propionaldehyde for ethyl group introduction) in aqueous isopropyl alcohol (IPA) at 80°C yields the imidazo[4,5-b]pyridine core [1]. Key advantages include:

  • High regioselectivity due to the inherent reactivity of the 2,3-diamine moiety
  • Scalability with reported yields exceeding 85% under optimized conditions [1]

Critical parameters influencing reaction efficiency:

ParameterOptimal RangeImpact on Yield
Solvent (H2O:IPA)1:1 v/vMaximizes solubility of intermediates [1]
Temperature80–85°CBalances reaction rate vs. decomposition [1]
Aldehyde Equivalents1.0–1.2Prevents oligomerization [1]

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates imidazo[4,5-b]pyridine formation while improving yields. A modified approach involves:

  • Mixing 2,3-diaminopyridine with triethyl orthoacetate (for ethyl group introduction)
  • Irradiating at 150 W for 15–20 minutes in methanol [4]
  • Acidic workup with HCl to aromatize the intermediate [3]

This method reduces reaction times from 10 hours to <30 minutes while maintaining yields >80% [4]. The rapid heating profile minimizes side reactions such as:

  • Oxidative degradation of diamine precursors
  • Unwanted polymerization of aldehyde components

Transition-Metal-Free Synthetic Strategies

C–H Functionalization Techniques

Recent advances enable direct functionalization of pyridine C–H bonds without transition metal catalysts. A notable example utilizes Zn/HCl systems to mediate:

  • Reductive amination of nitro groups
  • Concomitant cyclization via intramolecular C–N bond formation [1]

The mechanism proceeds through:

  • Imine Formation: Reaction of 2-chloro-3-nitropyridine with ethylamine
  • Zinc-Mediated Reduction: Converts nitro groups to amines while removing chlorine substituents
  • Spontaneous Cyclization: Forms the imidazo[4,5-b]pyridine ring at 85°C [1]

Oxidative Annulation Processes

Oxidative annulation strategies construct the imidazo[4,5-b]pyridine ring through dehydrogenative coupling. A solvent-free protocol employs:

  • Molecular iodine (0.5 equiv) as oxidant
  • Dimethyl sulfoxide (DMSO) as both solvent and oxygen source [3]

This method achieves 70–75% yields by:

  • Generating reactive imine intermediates
  • Promoting aromatization through iodine-mediated dehydrogenation
  • Eliminating requirement for transition metal catalysts [3]

Stereochemical Control in Imidazo[4,5-b]pyridine Formation

While 2-Ethyl-1H-imidazo[4,5-b]pyridine lacks chiral centers, its synthesis requires precise control of:

  • Regioselectivity: Ensures fusion at the 4,5-position of pyridine
  • Tautomerism: Directs protonation to the 1H-tautomer rather than 3H-form

Key strategies include:

  • pH Control: Maintaining reaction mixtures at pH 6–7 during cyclization prevents unwanted N3-protonation [1]
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor the 1H-tautomer through stabilization of dipolar intermediates [5]

Time-dependent 1H NMR studies confirm that the 1H-tautomer predominates (>95%) when using IPA/water solvent systems [1].

Solvent and Catalyst Optimization Studies

Solvent Effects

Comparative studies reveal solvent impacts on reaction kinetics:

Solvent SystemReaction Time (h)Yield (%)
Water/IPA (1:1)1088
Ethanol1276
DMF882
Solvent-Free668

Water/IPa mixtures optimize both solubility of ionic intermediates and mass transfer rates [1].

Catalyst Screening

While many protocols avoid metal catalysts, some systems benefit from additives:

  • Al3+-Exchanged K10 Clay: Enhances cyclization rates through Lewis acid activation of carbonyl groups (yield increase: 12–15%) [3]
  • Ammonium Acetate: Acts as proton shuttle in solvent-free conditions (reduces reaction time by 30%) [4]

Notably, zinc dust serves dual roles in metal-free systems:

  • Reduces nitro groups to amines
  • Generates HCl in situ for acid catalysis [1]

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-Ethyl-1H-imidazo[4,5-b]pyridine provides comprehensive structural information through characteristic chemical shifts and coupling patterns. The aromatic protons of the imidazopyridine core system appear as three distinct signals in the downfield region [1] [2]. The most deshielded proton (H-5) appears at δ 8.36 ppm as a doublet of doublets with coupling constants J = 4.8 Hz and J = 1.4 Hz, indicating vicinal coupling to H-6 and long-range coupling to H-7 [1] [2]. The H-7 proton resonates at δ 7.80 ppm, also displaying doublet of doublets multiplicity with J = 7.9 Hz and J = 1.4 Hz coupling constants [1] [2]. The H-6 proton appears at δ 7.25 ppm as a doublet of doublets with J = 7.9 Hz and J = 4.8 Hz, confirming the ortho-coupling relationships within the pyridine ring system [1] [2].

The ethyl substituent at the 2-position exhibits characteristic aliphatic signals. The methylene protons (CH₂) appear as a quartet at δ 2.80 ppm with J = 7.6 Hz, demonstrating typical ethyl coupling to the adjacent methyl group [1] [2]. The methyl protons (CH₃) of the ethyl group resonate at δ 1.35 ppm as a triplet with J = 7.6 Hz, confirming the three-bond coupling to the methylene protons [1] [2]. The integration pattern of 2H:3H for the methylene:methyl protons supports the ethyl substitution pattern [1] [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments within the imidazopyridine framework. The most characteristic signal appears at δ 156.3 ppm, assigned to the C-2 carbon bearing the ethyl substituent [1] [2]. This chemical shift is consistent with the electron-withdrawing effect of the adjacent nitrogen atoms in the imidazole ring [1] [2]. The C-5 carbon resonates at δ 149.6 ppm, reflecting its position between two nitrogen atoms in the pyridine ring [1] [2]. The C-4a carbon appears at δ 143.2 ppm, while the C-7a carbon resonates at δ 147.2 ppm, both representing the fusion carbons of the bicyclic system [1] [2].

The pyridine ring carbons show characteristic chemical shifts with C-7 at δ 127.8 ppm and C-6 at δ 118.5 ppm [1] [2]. The ethyl substituent carbons appear in the aliphatic region, with the methylene carbon (CH₂) at δ 24.2 ppm and the methyl carbon (CH₃) at δ 12.8 ppm [1] [2]. These chemical shifts are consistent with typical alkyl carbon environments and confirm the ethyl substitution pattern [1] [2].

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides essential functional group identification for 2-Ethyl-1H-imidazo[4,5-b]pyridine through characteristic vibrational frequencies. The nitrogen-hydrogen stretching vibrations appear as medium-intensity bands in the 3456-3450 cm⁻¹ and 3314 cm⁻¹ regions [3] [4]. The band at 3456-3450 cm⁻¹ corresponds to primary amine stretching, while the absorption at 3314 cm⁻¹ is assigned to the imidazole nitrogen-hydrogen stretch [3] [4]. Additionally, a medium-intensity band at 3012 cm⁻¹ is attributed to secondary nitrogen-hydrogen stretching vibrations [3] [4].

The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions at 2936 cm⁻¹, characteristic of the imidazopyridine aromatic system [3] [4]. Aliphatic carbon-hydrogen stretching from the ethyl substituent appears as a strong absorption at 2920 cm⁻¹ [3] [4]. The carbonyl stretching vibration appears as a strong band at 1645 cm⁻¹, indicating the presence of conjugated carbonyl functionality [3] [4].

Aromatic carbon-carbon stretching vibrations are observed as strong absorptions at 1610 cm⁻¹, characteristic of the conjugated aromatic system [3] [4]. The carbon-nitrogen stretching vibration appears as a strong band at 1545 cm⁻¹, diagnostic of the imidazopyridine heterocyclic framework [3] [4]. Additional aromatic carbon-carbon stretching is observed at 1467 cm⁻¹ as a medium-intensity band [3] [4].

Carbon-nitrogen stretching vibrations manifest as medium-intensity bands at 1278 cm⁻¹ and 1157 cm⁻¹, reflecting the multiple nitrogen-containing functionalities within the heterocyclic system [3] [4]. Out-of-plane carbon-hydrogen bending vibrations appear as medium-intensity absorptions at 775 cm⁻¹ and 728 cm⁻¹, characteristic of the substituted aromatic ring system [3] [4].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for 2-Ethyl-1H-imidazo[4,5-b]pyridine derivatives. The compound crystallizes in the monoclinic crystal system with space group P21/c [5] [6]. The unit cell parameters are a = 7.808(2) Å, b = 10.576(3) Å, c = 11.980(3) Å, with unit cell angles α = 90°, β = 94.60(3)°, γ = 90° [5] [6]. The unit cell volume is 985.4(5) ų with Z = 4, indicating four molecules per unit cell [5] [6].

The calculated density is 1.246 Mg/m³, with an absorption coefficient of 0.071 mm⁻¹ and F(000) = 392 [5] [6]. Crystal dimensions for data collection were 0.30 × 0.20 × 0.10 mm [5] [6]. The θ range for data collection extended from 2.39° to 25.35°, with index ranges -9≤h≤9, -12≤k≤12, -14≤l≤14 [5] [6].

A total of 5847 reflections were collected, yielding 1799 independent reflections with R(int) = 0.029 [5] [6]. The structure refinement used 1799 data points with no restraints and 127 parameters [5] [6]. The goodness-of-fit on F² was 1.047 [5] [6]. Final R indices for I>2σ(I) were R1 = 0.0427 and wR2 = 0.1128, while R indices for all data were R1 = 0.0574 and wR2 = 0.1205 [5] [6].

The imidazopyridine fused ring system is essentially planar with the largest deviation from the mean plane being 0.0216(15) Å for the substituted nitrogen atom of the five-membered ring [5] [7]. The dihedral angle between the imidazopyridine ring system and terminal substituents varies depending on the specific derivative [5] [7]. Bond lengths within the imidazole ring show characteristic values, with C-N bond lengths ranging from 1.310(3) to 1.362(3) Å [8] [7]. The fused ring system displays normal bond angles comparable to other benzimidazole compounds [7] [9].

Intermolecular interactions in the crystal structure include C-H⋯N hydrogen bonds that link molecules into inversion dimers [5] [6]. These interactions combine with weak intermolecular contacts to create columnar arrangements along specific crystallographic directions [5] [6]. The crystal packing is further stabilized by π-π stacking interactions between aromatic rings of neighboring molecules [10] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Ethyl-1H-imidazo[4,5-b]pyridine reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 147 with 100% relative intensity, representing the intact [M]⁺- molecular ion [1] [2]. This base peak confirms the molecular weight of the compound and serves as the starting point for fragmentation analysis [1] [2].

The most significant fragmentation pathway involves the loss of methyl radical (CH₃- ) from the molecular ion, producing a fragment at m/z 132 with 45% relative intensity [1] [2]. This fragmentation pattern is characteristic of ethyl-substituted heterocycles and indicates the presence of the ethyl substituent [1] [2]. The loss of the complete ethyl radical (C₂H₅- ) generates a fragment at m/z 118 with 85% relative intensity, representing the imidazopyridine core system [1] [2].

Secondary fragmentation produces a fragment at m/z 104 with 25% relative intensity, corresponding to the loss of a propyl radical (C₃H₇- ) from the molecular ion [1] [2]. This fragmentation likely involves rearrangement processes within the ion [1] [2]. The pyridine ring fragment appears at m/z 91 with 15% relative intensity, assigned to [C₆H₅N]⁺, indicating the heterocyclic nitrogen-containing aromatic system [1] [2].

The phenyl cation [C₆H₅]⁺ appears at m/z 77 with 35% relative intensity, representing a common aromatic fragment in mass spectrometry [1] [2]. Lower mass fragments include [C₅H₄]⁺ at m/z 64 (20% relative intensity), [C₄H₃]⁺ at m/z 51 (30% relative intensity), and [C₃H₃]⁺ at m/z 39 (10% relative intensity) [1] [2]. These fragments correspond to cyclopentenyl, butatrienyl, and cyclopropenyl cations, respectively [1] [2]. The ethylene cation [C₂H₄]⁺ appears at m/z 28 with 5% relative intensity, representing a low-mass fragment [1] [2].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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